molecular formula C15H19NO2 B14937867 (2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one

(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one

Cat. No.: B14937867
M. Wt: 245.32 g/mol
InChI Key: LRHCUXPHENVHGT-CMDGGOBGSA-N
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Description

(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with dimethyl groups and a phenylprop-2-en-1-one moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one typically involves the reaction of 2,6-dimethylmorpholine with a suitable phenylprop-2-en-1-one derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Bases: Sodium hydride, potassium carbonate

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The exact mechanism of action of (2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis. Further research is needed to elucidate the precise molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one stands out due to its unique combination of a morpholine ring and a phenylprop-2-en-1-one moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

(E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H19NO2/c1-12-10-16(11-13(2)18-12)15(17)9-8-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3/b9-8+

InChI Key

LRHCUXPHENVHGT-CMDGGOBGSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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